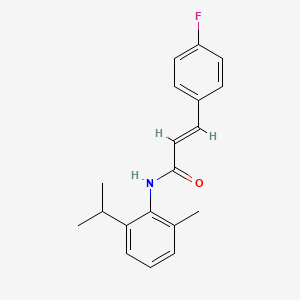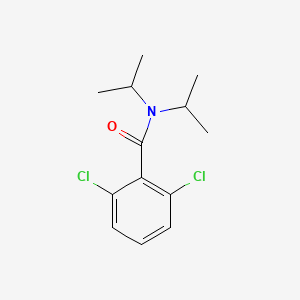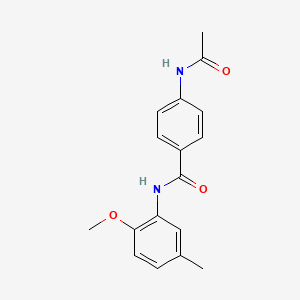![molecular formula C19H22N2O3 B5887547 N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as DMPA-NPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of DMPA-NPA is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that DMPA-NPA can inhibit the production of inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using DMPA-NPA in lab experiments is its versatility, as it can be easily modified to produce analogs with different properties. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DMPA-NPA. One area of interest is the development of new drugs based on DMPA-NPA that can be used to treat inflammatory diseases and cancer. Another area of interest is the study of its antibacterial and antifungal properties, which could lead to the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanism of action of DMPA-NPA and its potential applications in other areas of medicine.
合成法
The synthesis of DMPA-NPA involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 2-(3,4-dimethylphenoxy)acetic acid, which is then coupled with 4-aminophenylpropanamide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
科学的研究の応用
DMPA-NPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs to treat a variety of diseases.
特性
IUPAC Name |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-8-16(9-7-15)21-19(23)12-24-17-10-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDIGGRZWDRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)



![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)